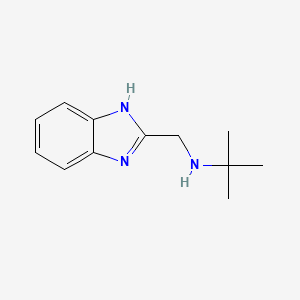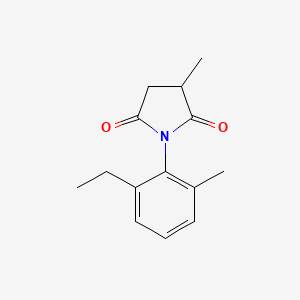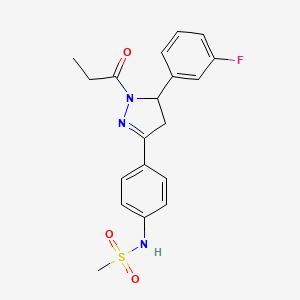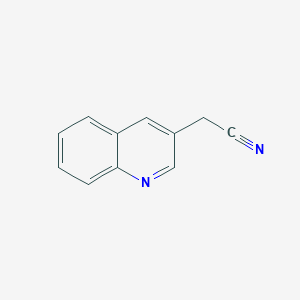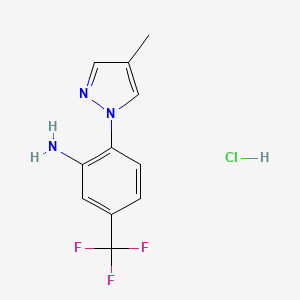
2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide
Vue d'ensemble
Description
The compound “2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide” is a chemical compound with a molecular weight of 313.74 . It is a solid in physical form .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. One possible explanation for the failure of direct coupling between the aniline and 4 is; when Quinolone ring Nitrogen was allylated this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H12ClNO3/c1-19-9-14 (11-4-2-3-5-12 (11)17 (21)22)16 (20)13-8-10 (18)6-7-15 (13)19/h2-9H,1H3, (H,21,22) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive .Physical And Chemical Properties Analysis
This compound is a solid in physical form . It has a molecular weight of 313.74 .Applications De Recherche Scientifique
Antimicrobial Properties
The compound’s quinoline-based structure suggests potential antimicrobial activity. Researchers have investigated its effects against bacteria, fungi, and other microorganisms. Studies have explored its potential as a novel antibiotic or antifungal agent .
Anticancer Potential
Given the importance of discovering new anticancer drugs, scientists have evaluated this compound for its cytotoxic effects on cancer cells. In vitro and in vivo studies have examined its impact on cell viability, apoptosis, and cell cycle regulation. Further research is needed to understand its precise mechanisms and potential clinical applications .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Researchers have investigated whether this compound exhibits anti-inflammatory properties. Preclinical studies have explored its effects on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory potential could lead to therapeutic applications .
Molecular Docking Studies
Computational approaches, such as molecular docking, have been employed to predict the compound’s interactions with specific protein targets. Researchers have explored its binding affinity to enzymes, receptors, or other biomolecules. These studies provide insights into its potential biological targets and mechanisms of action .
Structure-Activity Relationship (SAR) Studies
Chemists have synthesized analogs of this compound to explore the structure-activity relationship. By modifying specific functional groups, they aim to enhance its potency, selectivity, and pharmacokinetic properties. SAR studies guide medicinal chemistry efforts for drug development .
Metabolic Stability and Pharmacokinetics
Understanding how the compound is metabolized and distributed in the body is crucial for drug development. Researchers have investigated its stability in various biological matrices, metabolism by liver enzymes, and bioavailability. Such studies inform its potential as a drug candidate .
Neuroprotective Effects
Given the quinoline scaffold’s relevance to neurodegenerative diseases, scientists have explored whether this compound exhibits neuroprotective properties. In vitro and animal models have been used to assess its impact on neuronal health, oxidative stress, and neuroinflammation .
Other Applications
Beyond the mentioned fields, researchers may have investigated additional applications, such as its potential as a fluorescent probe, enzyme inhibitor, or ligand for specific receptors. Exploring its diverse roles contributes to a comprehensive understanding of its biological activities .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-20-9-14(11-4-2-3-5-12(11)17(19)22)16(21)13-8-10(18)6-7-15(13)20/h2-9H,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVPEKUGQGGDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327728 | |
| Record name | 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide | |
CAS RN |
866135-94-6 | |
| Record name | 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



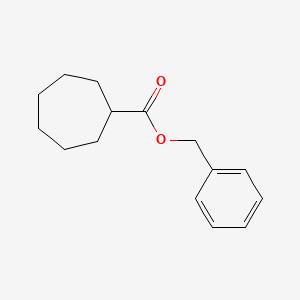
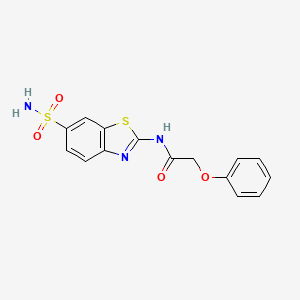
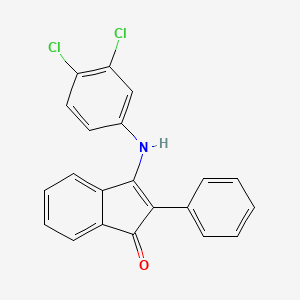
![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)
![2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol](/img/structure/B2706544.png)
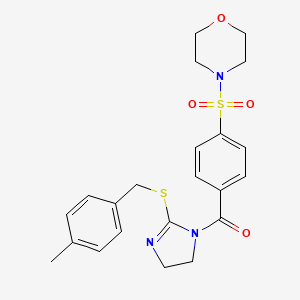
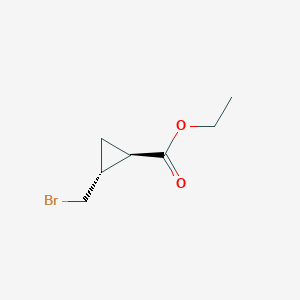
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)
![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)
